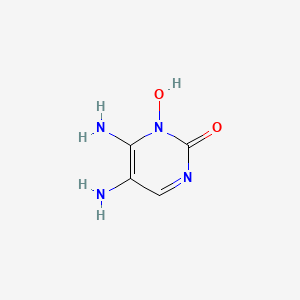
1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester is a heterocyclic compound that contains a benzothiadiazine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with carbonyl compounds, followed by cyclization and esterification steps . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazine derivatives .
Applications De Recherche Scientifique
1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by interacting with receptor sites, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar core structure but differs in its oxidation state and functional groups.
1,2,3-Benzothiadiazine: Another related compound with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
33082-92-7 |
|---|---|
Formule moléculaire |
C9H9N3O2S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
methyl N-(1H-2,1,4-benzothiadiazin-3-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2S/c1-14-9(13)11-8-10-6-4-2-3-5-7(6)12-15-8/h2-5,12H,1H3,(H,10,11,13) |
Clé InChI |
ODBAYGHLHYQWOX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=NC2=CC=CC=C2NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)





![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)

![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)


![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
